methyl 3-[6-[2-(4-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Description
Methyl 3-(5-{[2-(4-chlorophenyl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and is often found in pharmaceutical agents.
Properties
Molecular Formula |
C24H26ClN3O5 |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
methyl 3-[6-[2-(4-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H26ClN3O5/c1-33-23(31)17-8-11-19-20(15-17)27-24(32)28(22(19)30)14-4-2-3-5-21(29)26-13-12-16-6-9-18(25)10-7-16/h6-11,15H,2-5,12-14H2,1H3,(H,26,29)(H,27,32) |
InChI Key |
XIEZJLSHJMCQIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(5-{[2-(4-chlorophenyl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the carbamoyl and ester groups. Common reagents used in these reactions include various chlorinated compounds, amines, and esters. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s reactivity is dictated by its functional groups:
-
Carboxylate group : Undergoes ester hydrolysis (saponification) or amide coupling with amines .
-
Amine group : Participates in nucleophilic substitution or acylation , depending on reaction conditions .
-
Ketone group : Susceptible to nucleophilic addition , though steric hindrance from the quinazoline core may limit reactivity.
Analytical Techniques
Structural confirmation and purity assessment rely on:
-
Nuclear Magnetic Resonance (NMR) spectroscopy : Identifies proton environments and functional group positions.
-
Mass spectrometry : Validates molecular weight and isotopic distribution (e.g., chloride isotopes).
Functional Group Reactivity
| Functional Group | Reaction Type | Example Conditions | Product |
|---|---|---|---|
| Carboxylate | Saponification | Base (e.g., NaOH) | Carboxylic acid |
| Amine | Amide coupling | COMU, DIPEA, DMF | Amide-linked compound |
| Ketone | Nucleophilic addition | Nucleophile, solvent | Alcohol/other adducts |
Key Research Findings
-
Receptor interactions : Similar quinazoline derivatives show hydrogen bonding with nitrogen residues (e.g., N2546.55) and π-stacking interactions with aromatic residues (e.g., F171ECL2) .
-
Structure-activity relationships : Substituent modifications (e.g., linker length, functionalization) significantly influence receptor affinity .
-
Therapeutic potential : Analogous compounds exhibit kinase inhibition, suggesting applications in oncology.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a quinazoline core structure, which is known for its diverse biological activities. The presence of various functional groups enhances its interaction with biological targets, making it a candidate for further investigation in drug development.
Molecular Formula
- C : 23
- H : 24
- Cl : 1
- N : 3
- O : 5
Structural Representation
The compound can be represented using various chemical notations such as SMILES and InChI.
- SMILES :
CC(=O)C1=C(NC(N(C1C2=CC=C(C=C2)C)CC(=O)C3=CC=C(C=C3)Cl)OC)C - InChI :
InChI=1S/C23H24ClN3O5/c1-5-31-23(29)21-16(3)26-24(30-4)27(22(21)18-8-6-15(2)7-9-18)14-20(28)17-10-12-19(25)13-11-17/h6-13,22,24,26H,5,14H2,1-4H3
Anticancer Activity
Methyl 3-[6-[2-(4-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate has been explored for its potential as an anticancer agent. Its mechanism involves the inhibition of polo-like kinase 1 (Plk1), a protein that plays a crucial role in cell division and is often overexpressed in various cancers.
Case Study: Inhibition of Plk1
Research indicates that compounds similar to this compound exhibit selective inhibition of the polo-box domain (PBD) of Plk1. This selectivity reduces off-target effects and cytotoxicity associated with traditional chemotherapeutics .
Protein Interaction Modulation
The compound's ability to modulate protein-protein interactions makes it a valuable tool in understanding cellular mechanisms. By targeting specific domains within proteins like Plk1, it can aid in the discovery of novel therapeutic pathways.
| Compound Name | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Plk1 PBD | 0.5 | |
| Compound B | Plk1 PBD | 0.8 | |
| Methyl 3-[...] | Plk1 PBD | TBD |
Drug Development Potential
Given the structural characteristics of this compound, there is significant potential for further development into therapeutic agents. The quinazoline scaffold is prevalent in many FDA-approved drugs, suggesting that derivatives may also possess favorable pharmacokinetic properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: These compounds share the quinazoline core and often exhibit similar biological activities.
Carbamoyl compounds: These compounds contain the carbamoyl group and can have comparable reactivity and applications.
Uniqueness
Methyl 3-(5-{[2-(4-chlorophenyl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties
Biological Activity
Methyl 3-[6-[2-(4-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate is a complex synthetic compound that belongs to the quinazoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. The following sections explore its biological activities, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The presence of the 4-chlorophenyl group in this compound may enhance its cytotoxic activity against these cell lines due to its electron-withdrawing nature, which can stabilize the drug-receptor interaction .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | <10 | |
| Compound B | A549 | <15 | |
| Methyl 3... | HCT-116 | <20 |
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. Studies have demonstrated that quinazoline derivatives can exhibit protective effects in seizure models. The SAR analysis suggests that modifications at specific positions on the quinazoline scaffold can lead to enhanced anticonvulsant activity .
Table 2: Anticonvulsant Activity of Related Compounds
| Compound Name | Model Used | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Compound C | MES | 24.38 | |
| Compound D | PTZ | 88.23 | |
| Methyl 3... | MES | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Substituents on the Quinazoline Ring: Electron-withdrawing groups tend to enhance activity.
- Alkyl Chain Length: The length of the alkyl chain linked to the nitrogen atom can affect solubility and receptor binding.
- Chlorine Substitution: The presence of chlorine on the phenyl ring increases potency against certain cancer cell lines due to enhanced lipophilicity and binding affinity .
Case Study 1: Anticancer Screening
In a study evaluating various quinazoline derivatives, this compound was tested against multiple cancer cell lines. The results indicated that this compound exhibited a significant inhibitory effect on cell proliferation, with an IC50 value comparable to established chemotherapeutics like gefitinib .
Case Study 2: Anticonvulsant Efficacy
In another research effort focusing on anticonvulsant activity, this compound was assessed in animal models for its efficacy against induced seizures. Preliminary results suggested a promising profile with a protective effect observed in both MES and PTZ models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 3-[6-[2-(4-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate, and how can yield optimization be achieved?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For quinazoline derivatives, a common approach includes coupling 4-chlorophenyl ethylamine with a hexyl-oxo intermediate, followed by cyclization using reagents like POCl₃ or polyphosphoric acid. Yield optimization requires precise stoichiometric control of amine and carbonyl precursors, with reaction monitoring via TLC or HPLC . Post-synthetic purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the target compound.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is recommended for purity assessment (>95% threshold). Structural confirmation requires NMR (¹H, ¹³C, and DEPT for functional groups), FT-IR (to identify carbonyl and amine stretches), and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What are the primary safety considerations for handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous quinazoline derivatives. Key precautions include:
- Use of fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure.
- Immediate decontamination of spills with 10% ethanol/water solution.
- Storage in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to investigate the environmental fate of this compound, particularly its persistence and bioaccumulation potential?
- Methodological Answer : Apply OECD Guideline 307 for soil degradation studies, measuring half-life under aerobic/anaerobic conditions. Use LC-MS/MS to track parent compound and metabolites. For bioaccumulation, employ fish models (e.g., Danio rerio) with bioconcentration factor (BCF) calculations based on logP values predicted via computational tools like EPI Suite .
Q. What strategies resolve contradictions in reported biological activity data for this compound (e.g., inconsistent IC₅₀ values in enzyme inhibition assays)?
- Methodological Answer : Standardize assay conditions (pH, temperature, co-solvent concentration) and validate using positive controls (e.g., staurosporine for kinase inhibition). Cross-validate results with orthogonal methods, such as SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters). Statistical tools like Grubbs’ test can identify outliers in replicated datasets .
Q. How can computational modeling (e.g., molecular docking) guide the optimization of this compound’s pharmacophore for target selectivity?
- Methodological Answer : Use Schrödinger Suite or AutoDock Vina for docking studies against target proteins (e.g., kinases, GPCRs). Prioritize modifications to the 4-chlorophenyl or quinazoline-dione moieties based on binding energy scores and interaction maps (hydrogen bonds, hydrophobic pockets). Validate predictions with SAR (structure-activity relationship) studies using derivatives with varied substituents .
Q. What experimental designs are optimal for studying the compound’s metabolic pathways in in vitro hepatic models?
- Methodological Answer : Use primary human hepatocytes or HepG2 cells incubated with the compound (1–100 µM). Collect samples at 0, 6, 12, and 24 h for LC-HRMS metabolomics. Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) via fragmentation patterns. Compare with in silico predictions from software like Meteor Nexus .
Methodological Framework Integration
Q. How should researchers integrate this compound into a broader theoretical framework for drug discovery or environmental toxicology?
- Methodological Answer : Align studies with established frameworks such as the "Molecular Initiating Event" (MIE) in adverse outcome pathways (AOPs) for toxicology. For drug discovery, link to kinase inhibition hypotheses using published crystallographic data (e.g., PDB entries) to justify target selection. Cross-reference with databases like ChEMBL for activity benchmarks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
